molecular formula C18H22N4O3 B12234338 2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12234338
M. Wt: 342.4 g/mol
InChI Key: WRLFDWZBBNRXOC-UHFFFAOYSA-N
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Description

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with a morpholine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrido[1,2-a]pyrimidin-4-one intermediate reacts with morpholine.

    Attachment of the Piperidine Ring: The piperidine ring is typically introduced through an amide bond formation, using piperidine-1-carbonyl chloride and the morpholine-substituted pyrido[1,2-a]pyrimidin-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)pyridine
  • 4-morpholinopyridine
  • 2-(morpholin-4-yl)pyridine

Uniqueness

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H22N4O3/c23-17-12-16(19-15-6-2-5-9-22(15)17)21-10-11-25-14(13-21)18(24)20-7-3-1-4-8-20/h2,5-6,9,12,14H,1,3-4,7-8,10-11,13H2

InChI Key

WRLFDWZBBNRXOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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